molecular formula C22H30N4O3 B4059703 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one

Cat. No.: B4059703
M. Wt: 398.5 g/mol
InChI Key: HYWADYOPXNWPNV-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a dimethoxyphenyl group, and a pyrazolyl group, making it a unique structure with diverse chemical properties.

Scientific Research Applications

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethoxyphenyl group, and the cyclohexyl group attachment. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrazole ring.

    Substitution reactions: to introduce the dimethoxyphenyl group.

    Coupling reactions: to attach the cyclohexyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea: Shares the cyclohexyl and dimethoxyphenyl groups but differs in the presence of a urea moiety.

    2-cyclohexen-1-one, 4,5-dimethyl-: Contains a cyclohexyl group but differs in the presence of a cyclohexenone structure.

Uniqueness

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-28-18-8-9-19(20(12-18)29-2)22-16(13-23-24-22)14-25-10-11-26(21(27)15-25)17-6-4-3-5-7-17/h8-9,12-13,17H,3-7,10-11,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWADYOPXNWPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCN(C(=O)C3)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
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1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
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1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
Reactant of Route 4
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
Reactant of Route 5
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
Reactant of Route 6
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one

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